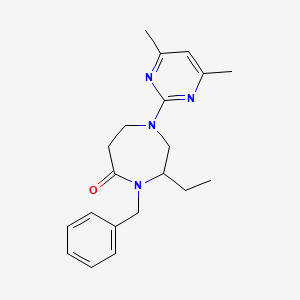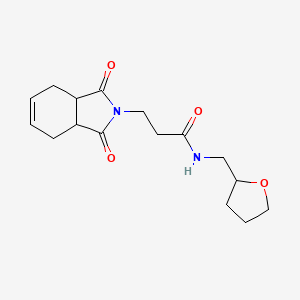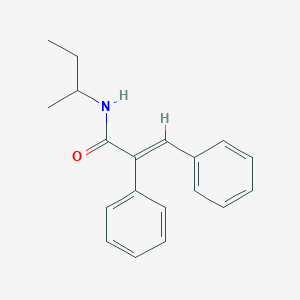![molecular formula C20H15N3O B5300054 2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5300054.png)
2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound that has gained significant attention in scientific research due to its potential biochemical and physiological effects. This compound is synthesized through a specific method and has been studied for its mechanism of action in various lab experiments. In
作用機序
The mechanism of action of 2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine involves the formation of a complex with copper(II) ions. This complex is highly fluorescent and can be used for the detection of copper(II) ions in biological systems. Additionally, this compound has also been shown to exhibit potential anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to exhibit potential biochemical and physiological effects in various lab experiments. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new therapeutic agents for the treatment of cancer. Additionally, this compound has also been studied for its potential use as a fluorescent probe for the detection of copper(II) ions in biological systems.
実験室実験の利点と制限
The advantages of using 2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments include its high selectivity and sensitivity towards copper(II) ions, making it a potential candidate for the detection of copper(II) ions in biological systems. Additionally, this compound has also been shown to exhibit potential anticancer activity, making it a potential candidate for the development of new therapeutic agents for the treatment of cancer.
The limitations of using 2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments include the need for further studies to fully understand its mechanism of action and potential side effects. Additionally, the use of this compound in biological systems may be limited by its potential toxicity and lack of specificity towards other metal ions.
将来の方向性
The potential future directions for 2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine include further studies to fully understand its mechanism of action and potential side effects. Additionally, this compound may be further studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further research may also be conducted to explore the potential use of this compound as a fluorescent probe for the detection of other metal ions in biological systems. Finally, the synthesis method of this compound may be further optimized to improve its yield and purity.
合成法
The synthesis of 2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 2-chloropyridine with diphenylmethylenediamine in the presence of sodium azide and copper(I) iodide. The resulting compound is then subjected to a cyclization reaction with the help of acetic anhydride and triethylamine. The final product is obtained through purification using column chromatography.
科学的研究の応用
2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential use as a fluorescent probe for the detection of metal ions. This compound has shown high selectivity and sensitivity towards copper(II) ions, making it a potential candidate for the detection of copper(II) ions in biological systems. Additionally, this compound has also been studied for its potential use in the development of new therapeutic agents for the treatment of cancer and other diseases.
特性
IUPAC Name |
5-benzhydryl-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-3-9-15(10-4-1)18(16-11-5-2-6-12-16)20-22-19(23-24-20)17-13-7-8-14-21-17/h1-14,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPSAYSQHSBXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-({[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethyl]acetamide](/img/structure/B5299971.png)

![4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5299984.png)
![5-ethyl-6-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5299992.png)

![N-[2-(1-adamantyl)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B5300007.png)

![rel-(4aS,8aR)-6-[(cis-4-aminocyclohexyl)methyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5300017.png)

![N-allyl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B5300046.png)
![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B5300061.png)

![1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5300074.png)
